molecular formula C15H22N4O4S B12124489 methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate

methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate

Cat. No.: B12124489
M. Wt: 354.4 g/mol
InChI Key: RMRXEZGLFYCLMO-XFXZXTDPSA-N
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Description

Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate typically involves multi-step organic reactions. The starting materials often include thiazole derivatives, morpholine, and various alkylating agents. The reaction conditions may involve:

    Temperature: Moderate to high temperatures (e.g., 50-150°C)

    Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins

    Pathways: Signal transduction pathways, metabolic pathways

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a][1,3,5]triazin Derivatives: Compounds with similar core structures but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.

Uniqueness

Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Biological Activity

Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action that may influence various biological pathways. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has a unique structural framework that includes:

  • A thiazole ring
  • A triazine moiety
  • A morpholine side chain

This combination of functional groups may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Many thiazole and triazine derivatives are known for their antibacterial and antifungal properties.
  • Anticancer : Compounds featuring similar scaffolds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective : Some derivatives have been studied for their potential in neuroprotection and cognitive enhancement.

Antimicrobial Activity

A study examining derivatives of thiazole and triazine highlighted their effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for related compounds were reported as low as 50 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . The structural similarity suggests that methyl (2Z)-{...} may exhibit comparable antimicrobial effects.

Anticancer Potential

In vitro studies have shown that compounds with similar thiazolo[3,2-a][1,3,5]triazin structures can inhibit the growth of cancer cells. For instance, derivatives tested against breast cancer cell lines demonstrated significant cytotoxicity with IC50 values in the micromolar range . This suggests that methyl (2Z)-{...} could be evaluated for its anticancer properties.

Neuroprotective Effects

Research into the neuroprotective capabilities of thiazole derivatives indicates potential benefits in models of neurodegenerative diseases. Compounds were found to reduce neuronal injury in ischemia/reperfusion models and exhibited antioxidant properties by scavenging reactive oxygen species (ROS) . Given its structural components, methyl (2Z)-{...} may also possess neuroprotective effects worthy of further investigation.

Case Studies

  • Antimicrobial Efficacy : A series of thiazole-based compounds were synthesized and tested against fungal strains. Results indicated that modifications to the thiazole ring significantly enhanced antifungal activity compared to standard treatments .
  • Cancer Cell Proliferation : In a study focusing on breast cancer cell lines, a related triazine derivative was shown to induce apoptosis through mitochondrial pathways. This mechanism might be relevant for methyl (2Z)-{...}, warranting detailed exploration .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that certain thiazole derivatives improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta accumulation . This provides a compelling rationale for investigating the neuroprotective potential of methyl (2Z)-{...}.

Properties

Molecular Formula

C15H22N4O4S

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (2Z)-2-[3-(3-morpholin-4-ylpropyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate

InChI

InChI=1S/C15H22N4O4S/c1-22-13(20)9-12-14(21)19-11-18(10-16-15(19)24-12)4-2-3-17-5-7-23-8-6-17/h9H,2-8,10-11H2,1H3/b12-9-

InChI Key

RMRXEZGLFYCLMO-XFXZXTDPSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CCCN3CCOCC3

Canonical SMILES

COC(=O)C=C1C(=O)N2CN(CN=C2S1)CCCN3CCOCC3

Origin of Product

United States

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